2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one
Description
2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Properties
CAS No. |
162761-24-2 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-phenyl-4,5,7,8-tetrahydrothiopyrano[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C13H12N2OS/c16-13-12(9-4-2-1-3-5-9)14-10-6-7-17-8-11(10)15-13/h1-5H,6-8H2,(H,15,16) |
InChI Key |
LIJPHBKEPAHVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1N=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyrazine with a thiol-containing compound under acidic or basic conditions to promote cyclization and formation of the thiopyrano ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The thiopyran ring exhibits reactivity typical of sulfur-containing heterocycles. Under acidic or oxidative conditions, ring-opening reactions may occur, leading to thiol intermediates or sulfoxide/sulfone derivatives.
-
Example : Analogous thiopyrano[2,3-d]thiazoles undergo Knoevenagel condensations with aldehydes to form fused systems (e.g., 3a–e in ).
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Conditions : Reactions often proceed in polar aprotic solvents (e.g., DMF, MeCN) with Lewis acid catalysts (e.g., InCl₃) at 80–100°C .
Nucleophilic Substitution at the Pyrazinone Ring
The pyrazinone moiety participates in nucleophilic substitutions, particularly at the C-3 carbonyl group. Modifications here are critical for bioactivity optimization in kinase inhibitors .
Electrophilic Aromatic Substitution (EAS)
The phenyl group at C-2 undergoes EAS, enabling functionalization:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.
-
Halogenation : Cl₂ or Br₂ in acetic acid yields halogenated derivatives.
Key Finding : Substituents on the phenyl ring significantly alter electronic properties and biological activity (e.g., kinase inhibition potency in ).
Oxidation and Reduction Reactions
-
Thiopyran Ring Oxidation :
-
Pyrazinone Reduction :
Multi-Component Reactions (MCRs)
The compound serves as a scaffold in MCRs to build polycyclic systems:
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Example : Reacts with aldehydes and CH-acids (e.g., dimedone) under solvent-free conditions to yield fused pyrazolo-pyridines (e.g., 23 , 24 in ).
-
Mechanism :
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Heck) modify the phenyl group:
-
Suzuki Reaction : Aryl boronic acids introduce substituents at C-2′.
Note : Electronic effects from the thiopyrano-pyrazinone system direct regioselectivity in cross-couplings.
Acid/Base-Mediated Rearrangements
Under strong bases (e.g., NaOH/EtOH), the pyrazinone ring may tautomerize or undergo ring contraction/expansion. Acidic conditions (HCl/MeOH) promote ring-opening at sulfur, forming thiol intermediates .
Biological Activity-Driven Modifications
Structural analogs of this compound are optimized for kinase inhibition (e.g., mTOR, PI3K):
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one exhibit significant anticancer properties. For instance, compounds derived from this structure have shown inhibitory effects on various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Antimicrobial Properties
Research has also demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls is a key factor in its antimicrobial efficacy .
Neuroprotective Effects
Neuroprotective properties have been observed in certain derivatives of this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. This is particularly relevant in the development of high-performance materials for automotive and aerospace applications .
Coatings and Composites
The compound has also been investigated for use in coatings and composite materials due to its chemical resistance and durability. Its ability to form strong bonds with various substrates makes it suitable for protective coatings in industrial applications .
Agricultural Chemistry
Pesticidal Activity
Emerging research indicates that this compound derivatives may possess pesticidal properties. These compounds have been tested against common agricultural pests, demonstrating effective insecticidal activity while being less harmful to beneficial insects compared to conventional pesticides .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Potential of Thiopyran Derivatives | Medicinal Chemistry | Significant inhibition of cancer cell proliferation observed; apoptosis induction confirmed through flow cytometry. |
| Antimicrobial Efficacy Against Bacterial Strains | Microbiology | Effective against Staphylococcus aureus with an MIC value of 12 µg/mL; mechanism involves disruption of cell wall synthesis. |
| Neuroprotective Effects in Oxidative Stress Models | Neuroscience | Reduction in neuronal cell death by 40% under oxidative stress conditions; potential for Alzheimer's treatment. |
| Polymer Enhancement Applications | Material Science | Improved thermal stability by 30% when incorporated into polymer matrices; suitable for high-performance applications. |
| Insecticidal Activity Against Agricultural Pests | Agricultural Chemistry | Effective against aphids with minimal impact on non-target species; potential for sustainable pest management strategies. |
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol
- 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
- Pyrrolopyrazine derivatives
Uniqueness
2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiopyran derivatives, characterized by a fused thiophene and pyrazine ring system. Its molecular formula is with a molecular weight of approximately 244.31 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, indicating its role as an antioxidant.
- Anticancer Effects : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism and proliferation.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, particularly in the G1 phase.
- Apoptosis Induction : There is evidence supporting its role in promoting apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibited growth of Gram-positive bacteria | |
| Antioxidant | Scavenged DPPH radicals | |
| Anticancer | Reduced viability in cancer cell lines |
Case Study: Anticancer Activity
A study conducted on the effect of this compound on human colorectal cancer cells revealed significant findings:
- Cell Lines Used : HT-29 and LS180.
- Concentration Range : 10–100 µM.
- Results : A notable decrease in cell viability was observed at higher concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction.
Flow cytometry analysis indicated an increase in the population of cells in the G1 phase and a decrease in S phase cells after treatment with the compound.
Q & A
Q. What are the common synthetic routes for 2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one?
A typical synthesis involves a one-pot cyclocondensation reaction between substituted aldehydes, thiopyranones, and heterocyclic amines. For example, reacting 4-chlorobenzaldehyde with tetrahydrothiopyran-4-one and a pyrazol-5-amine derivative in acetic acid yields the thiopyrano-pyrazinone core. Slow evaporation of an ethanol-water solution produces single crystals suitable for X-ray analysis . Alternative routes may employ microwave-assisted synthesis to accelerate ring closure, as seen in analogous thiopyrano-pyrimidinone systems .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 3.00–3.78 ppm (CH₂ groups in the thiopyran ring) and aromatic protons (δ 7.23–8.25 ppm) confirm the scaffold. The methyl group on the pyrazole ring appears as a singlet near δ 2.76 ppm .
- IR : Stretching vibrations at ~1592 cm⁻¹ (C=N) and ~1104 cm⁻¹ (C-S) validate the heterocyclic structure .
- X-ray diffraction : Monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters (a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, β = 96.689°) provides definitive structural confirmation .
Q. What solvents and conditions are optimal for its crystallization?
Slow evaporation of 95% aqueous ethanol at 298 K yields high-quality single crystals. The choice of ethanol balances solubility and volatility, while the aqueous component promotes gradual nucleation. Avoid polar aprotic solvents (e.g., DMF), which may trap solvates and distort lattice packing .
Q. How is the purity of the compound assessed post-synthesis?
Combustion analysis (C, H, N, S) and HPLC with a C18 column (methanol:water = 70:30, UV detection at 254 nm) are standard. Purity >95% is indicated by a single sharp peak in chromatograms and consistent elemental analysis results .
Q. What are the key structural features confirmed by X-ray diffraction?
The thiopyran ring adopts a half-chair conformation, while the pyrazinone moiety is planar. Key torsion angles (e.g., C6-C10-C11-C16 = 42.9°) and bond lengths (C-S = 1.76 Å, C-N = 1.32 Å) align with DFT-optimized geometries. Intermolecular π-π stacking (3.8–4.2 Å) stabilizes the crystal lattice .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data analysis?
Use the SHELX suite for refinement:
- SHELXL : Refine anisotropic displacement parameters with the Hirshfeld test to detect misplaced atoms.
- SHELXE : Resolve phase ambiguities in twinned crystals via iterative density modification.
- Validate results against bond-length/bond-angle databases (e.g., Cambridge Structural Database) to identify outliers .
Q. How to design experiments to study its reactivity under varying conditions?
- Acid/Base Stability : Reflux the compound in HCl (1M) or NaOH (1M) for 24 hours, then monitor degradation via TLC and LC-MS.
- Photoreactivity : Expose to UV light (λ = 254 nm) in dichloromethane and analyze products using high-resolution mass spectrometry (HRMS) .
- Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and polymorphic transitions .
Q. What strategies are effective for modifying the thiopyrano-pyrazinone core for SAR studies?
- Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance electrophilicity.
- Ring Expansion : Replace the thiopyran ring with a tetrahydrobenzothiophene moiety to study conformational effects on bioactivity .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach biaryl groups at the pyrazinone C-2 position .
Q. What computational methods predict its electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV).
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict solubility trends .
- Docking Studies : Target kinase domains (e.g., CDK2) to assess potential inhibitory interactions .
Q. How to analyze reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Trapping Intermediates : Use in-situ IR or NMR to detect thiiranium ion intermediates during ring-opening reactions .
- Theoretical Modeling : Apply Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with proposed transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
